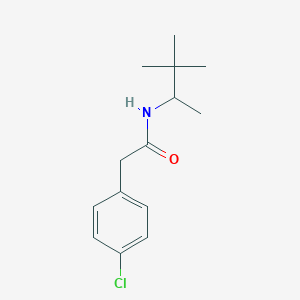![molecular formula C23H24N6O2S2 B4650438 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(PHENYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4650438.png)
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(PHENYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole, piperidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the piperidine and phenylsulfonyl groups. Common reagents used in these reactions include hydrazine, benzyl bromide, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)pyridine
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol
- 1,4-Di(1H-pyrazol-4-yl)benzene
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-3-yl]-4-(1-benzylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c30-33(31,21-11-5-2-6-12-21)28-13-7-10-19(16-28)22-25-26-23(32)29(22)20-14-24-27(17-20)15-18-8-3-1-4-9-18/h1-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSJIKRMKMVVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)
![8-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4650372.png)
![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4650377.png)
![N'-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4650384.png)
![2-[1-(3-methylbutyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4650386.png)
![[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone](/img/structure/B4650398.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4650411.png)
![1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4650422.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![1',5'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4650439.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4650444.png)
![methyl [5-(2,4-dichlorobenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4650449.png)
